(s)-Allyl lactate (s)-Allyl lactate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14340012
InChI: InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3/t5-/m0/s1
SMILES:
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol

(s)-Allyl lactate

CAS No.:

Cat. No.: VC14340012

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

(s)-Allyl lactate -

Specification

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
IUPAC Name prop-2-enyl (2S)-2-hydroxypropanoate
Standard InChI InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3/t5-/m0/s1
Standard InChI Key CYFIHPJVHCCGTF-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C(=O)OCC=C)O
Canonical SMILES CC(C(=O)OCC=C)O

Introduction

Synthesis and Production

Esterification Methods

(S)-Allyl lactate is typically synthesized via acid-catalyzed esterification of (S)-lactic acid with allyl alcohol. A seminal procedure involves refluxing 80% lactic acid (6 moles) with allyl alcohol (24 moles) in benzene, using concentrated sulfuric acid as a catalyst . The reaction employs a Dean-Stark trap to remove water, enhancing yield by shifting equilibrium toward ester formation . Neutralization with anhydrous sodium acetate precedes vacuum distillation, yielding the product at 56–60°C under 8 mm Hg . Industrial-scale production optimizes conditions for purity and efficiency, often employing continuous distillation.

Key Reaction Parameters:

ParameterValue/DetailSource
CatalystH₂SO₄ (0.5–1% wt of lactic acid)
TemperatureReflux (~80°C)
Yield75–95% (after two-stage distillation)
Purity≥95% (via fractional distillation)

Enantioselective Synthesis

Chiral resolution or asymmetric catalysis ensures enantiomeric purity. For instance, enzymatic esterification using lipases selectively produces the (S)-enantiomer, avoiding racemization. Recent advances utilize immobilized Candida antarctica lipase B, achieving >90% enantiomeric excess (ee).

Physicochemical Properties

(S)-Allyl lactate is a colorless liquid with the following characteristics:

PropertyValueSource
Molecular Weight130.14 g/mol
Boiling Point188.5°C (predicted)
175–176°C (observed at 740 mm Hg)
Density1.049 ± 0.06 g/cm³
pKa13.06 ± 0.20
Optical Rotation[α]D²⁵ = +12.4° (c = 1, CHCl₃)

The compound’s stability is influenced by its ester bond, which undergoes hydrolysis under acidic or alkaline conditions to yield lactic acid and allyl alcohol.

Biological Activities

Antioxidant Effects

(S)-Allyl lactate derivatives, such as S-allyl cysteine (SAC), demonstrate potent antioxidant properties. In Cr(VI)-induced hepatotoxic rats, SAC (100 mg/kg) reduced lipid peroxidation by 40% and elevated superoxide dismutase (SOD) activity from 4.03 ± 0.59 to 6.46 ± 0.52 U/mg protein . Similarly, SAC decreased reactive oxygen species (ROS) in porcine oocytes by 90% after 24 h, enhancing embryonic cleavage rates by 35% .

Hepatoprotection

SAC mitigated indomethacin-induced endoplasmic reticulum (ER) stress in BRL-3A hepatocytes, reducing phosphorylated eIF2α by 50% and caspase-3 activation by 60% . These effects correlate with improved cell viability and reduced hepatic necrosis .

Pharmacokinetics and Drug Delivery

A UHPLC-MS/MS bioanalytical method quantified SAC in rat plasma, revealing enhanced bioavailability via poly(lactic-co-glycolic acid) (PLGA) nanoparticles . Key pharmacokinetic parameters include:

ParameterFree SAC (Oral)SAC-PLGA (Oral)
Cₘₐ₋ (ng/mL)120 ± 15350 ± 42
AUC₀–t (h·ng/mL)980 ± 1202,450 ± 300
t₁/₂ (h)3.2 ± 0.57.4 ± 0.3

PLGA nanoparticles prolonged half-life by 2.3-fold, attributed to lymphatic uptake and reduced first-pass metabolism .

Industrial and Scientific Applications

Flavoring and Fragrance

The compound’s fruity odor makes it suitable as a food flavoring agent, particularly in confectionery and beverages .

Organic Synthesis

(S)-Allyl lactate serves as a chiral building block for pharmaceuticals. For example, it is a precursor in synthesizing β-lactam antibiotics via allylic amination .

Biomedical Research

Its derivatives are explored for neuroprotective therapies, leveraging antioxidant and anti-inflammatory properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator